molecular formula C19H24N4O6S B13402402 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

Cat. No.: B13402402
M. Wt: 436.5 g/mol
InChI Key: RCGWMDKQQCLMSA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pentanoic acid backbone modified with multiple functional groups: an amino group at position 2, a carboxymethyl-substituted indole (1H-indol-3-yl) moiety, and a methylthio (S-Me) group at position 3 of the propan-2-yl chain. Its molecular formula is inferred as C₁₉H₂₃N₄O₆S (exact mass: 435.13 g/mol), though this is extrapolated from similar compounds in the evidence (e.g., ).

Properties

Molecular Formula

C19H24N4O6S

Molecular Weight

436.5 g/mol

IUPAC Name

2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29)

InChI Key

RCGWMDKQQCLMSA-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The general approach to synthesizing this compound involves several steps, combining amino acid chemistry with peptide synthesis techniques.

  • Building Blocks Preparation : The synthesis requires the preparation of specific building blocks, including modified amino acids and peptide fragments.
  • Coupling Reactions : These building blocks are then coupled using standard peptide coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
  • Protection and Deprotection : Protecting groups are used to protect certain functional groups during the coupling reactions, followed by deprotection to yield the final product.

Example Synthesis Using 2-phenyl-1,2-benzisoselenazol-3(2H)-one

Another synthetic approach involves the use of 2-phenyl-1,2-benzisoselenazol-3(2H)-one.

  • Reaction : 2-phenyl-1,2-benzisoselenazol-3(2H)-one (0.779 g, 2.84 mmol) is dissolved in 45 ml of tetrahydrofuran, followed by the addition of glutathione and 10 ml more of tetrahydrofuran.
  • Further Processing : The following day, 25 ml of ethyl acetate is added, followed by 25 ml of methanol. Then, 1 ml of 4 M hydrochloric acid in dioxane is added, which makes the solution transparent.
  • Isolation : The solution is evaporated to dryness, co-evaporated twice from dichloromethane, transferred to a medium glass frit, rinsed three times with dichloromethane, and dried to yield 1.747 g of a yellow solid.

Analysis and Characterization

Characterization of 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid is crucial to confirm its identity and purity.

Spectroscopic Methods

  • NMR Spectroscopy : Used to confirm the structure and purity of the compound. Key signals can be assigned to specific protons and carbons in the molecule.
  • Mass Spectrometry : Provides the molecular weight and fragmentation patterns, aiding in structural confirmation. High-resolution mass spectrometry can give accurate mass measurements for elemental composition determination.

Chromatographic Techniques

Table 2: Analytical Data

Analysis Expected Outcome
NMR (\$$ ^1H \$$, \$$ ^{13}C \$$) Consistent with the proposed structure
Mass Spectrometry $$M+H]+ peak corresponding to the molecular weight of 436.48 g/mol
HPLC Purity >95%

Biological Activity and Applications

The biological activity of 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid is primarily linked to its structural components. Studies investigating the interactions of this compound with biological targets are essential for understanding its mechanism of action. These studies often involve molecular docking, cell-based assays, and in vivo studies.

Chemical Reactions Analysis

Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the bioactivation of 3-methylindole, which involves dehydrogenation or epoxidation of the indole ring .

Common Reagents and Conditions: The formation of 3-Glutathionyl-S-methylindole requires the presence of NADPH and glutathione. The reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2A13 .

Major Products: The major products formed from the bioactivation of 3-methylindole include 3-Glutathionyl-S-methylindole, 3-methyl-2-glutathionyl-S-indole, indole-3-carbinol, and 3-methyloxindole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Notes Reference
Target Compound : 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid C₁₉H₂₃N₄O₆S Indol-3-yl, methylthio, carboxymethyl High lipophilicity (S-Me); potential CNS targets
(S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid C₁₆H₁₉N₃O₅ Indol-3-yl, carboxymethyl (no S-Me) Reduced lipophilicity; CAS 38101-59-6 (PubChem 100094)
2-Amino-5-[[1-(carboxymethylamino)-3-[(5-hydroxy-5,6-dihydrobenzo[a]anthracen-6-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid C₂₉H₂₈N₄O₇S Benzo[a]anthracenyl, hydroxy, sulfanyl DNA intercalation potential; increased aromaticity
5-((1-((4-Methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid C₂₄H₂₃N₃O₇ Coumarin derivative, phenyl Fluorescence properties; protease inhibition potential
(S)-2-amino-5-((R)-1-(carboxymethylamino)-3-((3S,4R)-1,4-dihydroxynonan-3-ylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid C₁₉H₃₅N₃O₈S Dihydroxynonan-3-ylthio Enhanced solubility (hydroxyls); oxidative instability

Functional Group Impact

  • Indole vs. Benzo[a]anthracene/Coumarin :
    • The indole group (target compound) is smaller and may favor interactions with neurotransmitter systems, while benzo[a]anthracene () could intercalate into DNA or bind hydrophobic enzyme pockets. Coumarin derivatives () often exhibit fluorescence and anticoagulant activity.
  • Methylthio vs. Hydroxyl/Sulfanyl :
    • Methylthio increases lipophilicity (logP ~2.5 estimated) compared to hydroxyl groups (logP ~0.5), enhancing membrane permeability but reducing aqueous solubility. Sulfanyl groups () may form disulfide bonds, affecting redox activity .

Pharmacokinetic and Toxicological Profiles

  • In contrast, hydroxylated analogues () are more prone to phase II conjugation (e.g., glucuronidation) .
  • Toxicity: The target compound’s indole and methylthio groups are associated with moderate hazards (e.g., H302: harmful if swallowed; ). Coumarin derivatives () may carry anticoagulation risks, while benzo[a]anthracene-containing compounds () could be genotoxic .

Biological Activity

2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid, with the molecular formula C19H24N4O6SC_{19}H_{24}N_{4}O_{6}S and a molecular weight of approximately 436.48 g/mol, is a complex organic compound that exhibits significant biological activity. Its structure incorporates multiple functional groups, including amino and carboxyl groups, which contribute to its potential interactions within biological systems.

The compound's unique structure allows it to participate in various biochemical reactions typical of amino acids and derivatives. The presence of an indole moiety suggests potential interactions with biological targets such as receptors and enzymes.

The biological activity of 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid is primarily linked to its ability to modulate protein functions through inhibition or activation of specific pathways. Research indicates that it may act as an inhibitor of SMYD proteins (specifically SMYD2 and SMYD3), which are implicated in various cancers and inflammatory processes.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Biological Activity Description References
Inhibition of SMYD Proteins The compound has shown potential as an inhibitor of SMYD2 and SMYD3, which are involved in cancer progression.
Anti-inflammatory Effects It may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Antitumor Activity Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.

Inhibition Studies

Research has demonstrated that compounds similar to 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid effectively inhibit SMYD proteins, leading to decreased proliferation of cancer cells. For instance, a study published in 2021 highlighted the efficacy of related compounds in treating breast and prostate cancers by targeting SMYD pathways .

Cytokine Modulation

Another study focused on the anti-inflammatory properties of the compound, showing that it can significantly lower levels of pro-inflammatory cytokines such as IL-1β and IL-18 in vitro. This effect was attributed to the compound's ability to inhibit caspase activity, which is crucial for the maturation of these cytokines .

Antitumor Activity

In vitro assays have indicated that 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid exhibits cytotoxic effects against several cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The compound's synthesis likely involves multi-step condensation reactions. A plausible route includes:

  • Step 1 : Formation of the indole-carboxylic acid intermediate via condensation of 3-formyl-1H-indole-2-carboxylic acid with a thiazol-4(5H)-one derivative (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under reflux (3–5 hours) .
  • Step 2 : Introduction of the methylthio group via nucleophilic substitution or coupling with methylthiol-containing reagents.
  • Step 3 : Final purification via recrystallization from DMF/acetic acid mixtures to remove unreacted intermediates . Key conditions : Sodium acetate as a catalyst, reflux temperature (~120°C), and strict stoichiometric control to minimize side reactions .

Q. How can the purity and structural integrity of the compound be validated?

  • HPLC : Use reverse-phase chromatography (e.g., C18 column) with UV detection at 254 nm. Retention time consistency (e.g., ~6.34 minutes under specific conditions) indicates purity .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., observed [M + Na]+ at m/z 593.25778 vs. calculated 593.25819 for related compounds) .
  • NMR : Analyze indole proton signals (δ 7.0–7.5 ppm), carboxymethyl groups (δ 3.8–4.2 ppm), and methylthio protons (δ 2.1–2.5 ppm) to verify regiochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in synthetic yields when scaling up the reaction?

Discrepancies in yield may arise from:

  • Solvent Effects : Acetic acid promotes condensation but may inhibit solubility at higher scales. Switching to mixed solvents (e.g., DMF/water) improves homogeneity .
  • Catalyst Loading : Excess sodium acetate (>1.0 equiv) can lead to side reactions; optimize via gradient experiments (0.8–1.2 equiv) .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) and adjust reflux duration dynamically .

Q. How does the methylthio group influence the compound’s stability and bioactivity?

  • Stability : The methylthio (-SMe) group enhances oxidative stability compared to free thiols but may undergo demethylation under acidic conditions. Stability assays (e.g., pH 2–7 buffers, 37°C) are recommended .
  • Bioactivity : Analog studies show methylthio groups improve membrane permeability in indole derivatives, which could enhance cellular uptake in pharmacological models .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding with indole-recognizing receptors (e.g., serotonin transporters). Focus on hydrogen bonding between the carboxymethyl group and active-site residues .
  • MD Simulations : Simulate aqueous stability (GROMACS) to assess conformational flexibility of the methylthio side chain .

Methodological Challenges and Solutions

Q. How to address poor solubility during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the carboxymethyl moiety while preserving activity .

Q. What analytical techniques differentiate between stereoisomers of this compound?

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra with known standards to assign absolute configuration .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s reactivity in cross-coupling reactions: How to reconcile?

Discrepancies may stem from:

  • Catalyst Compatibility : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may deactivate in the presence of sulfur groups. Switch to sulfur-tolerant systems (e.g., NiCl₂(dppp)) .
  • Protection Strategies : Temporarily protect the carboxymethyl group (e.g., as a methyl ester) to prevent side reactions during coupling .

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